molecular formula C102H193N2O21P B1244345 [(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] octadecanoate CAS No. 253119-91-4

[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] octadecanoate

Cat. No.: B1244345
CAS No.: 253119-91-4
M. Wt: 1814.6 g/mol
InChI Key: JWBXGVSYUHYUJY-MOYMLGNLSA-N
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Description

The compound [(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] octadecanoate is a complex organic molecule with a highly intricate structure This compound is characterized by multiple chiral centers and a variety of functional groups, including hydroxyl, phosphonooxy, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] octadecanoate involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of various functional groups. Key reagents used in the synthesis include protecting groups to ensure selective reactions at specific sites, as well as catalysts to facilitate the formation of complex bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry, to ensure consistent quality and yield. The use of automated systems to monitor and control reaction conditions would be essential to maintain the integrity of the compound’s complex structure.

Chemical Reactions Analysis

Types of Reactions

The compound [(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] octadecanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The phosphonooxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the amide groups would produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, [(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] octadecanoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound is investigated for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a candidate for studying enzyme-substrate interactions and cellular signaling pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its complex structure and functional groups suggest it could interact with biological targets in unique ways, potentially leading to the development of new drugs.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties can be harnessed to create materials with specific characteristics, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of [(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] octadecanoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • [(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate
  • [(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate

Uniqueness

The uniqueness of [(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] octadecanoate lies in its specific arrangement of functional groups and chiral centers. This configuration allows it to interact with biological targets in ways that similar compounds cannot, making it a valuable molecule for scientific research and industrial applications.

Properties

CAS No.

253119-91-4

Molecular Formula

C102H193N2O21P

Molecular Weight

1814.6 g/mol

IUPAC Name

[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R)-5-[[(3R)-3-hexadecanoyloxytetradecanoyl]amino]-3,4,6-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3R)-3-tetradecanoyloxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] octadecanoate

InChI

InChI=1S/C102H193N2O21P/c1-7-13-19-25-31-37-40-42-43-45-48-54-60-65-71-77-92(109)120-85(74-68-62-56-50-35-29-23-17-11-5)80-90(107)104-96-100(124-94(111)81-86(75-69-63-57-51-36-30-24-18-12-6)121-93(110)78-72-66-58-52-46-39-33-27-21-15-9-3)99(125-126(115,116)117)87(82-105)123-102(96)118-83-88-97(112)98(113)95(101(114)122-88)103-89(106)79-84(73-67-61-55-49-34-28-22-16-10-4)119-91(108)76-70-64-59-53-47-44-41-38-32-26-20-14-8-2/h84-88,95-102,105,112-114H,7-83H2,1-6H3,(H,103,106)(H,104,107)(H2,115,116,117)/t84-,85-,86-,87-,88-,95-,96-,97-,98-,99-,100-,101?,102-/m1/s1

InChI Key

JWBXGVSYUHYUJY-MOYMLGNLSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)CO)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)O)O)CO)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC

Synonyms

RC 552
RC-552

Origin of Product

United States

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